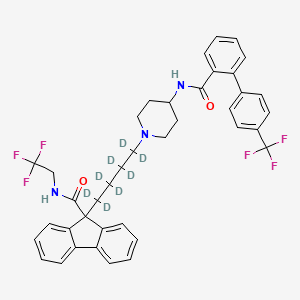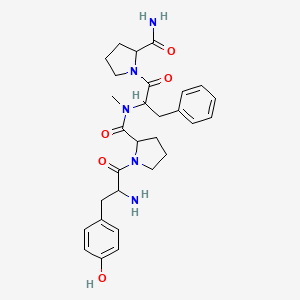
Colchicine deriv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colchicine derivatives are compounds derived from colchicine, a natural product extracted from the autumn crocus (Colchicum autumnale). Colchicine itself is a well-known microtubule polymerization inhibitor, which has been used for centuries to treat gout and other inflammatory conditions. The derivatives of colchicine have been developed to enhance its therapeutic properties, reduce toxicity, and overcome drug resistance in cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of colchicine derivatives typically involves modifications at specific positions on the colchicine molecule. For example, modifications at the C7 and C10 positions have been explored to create derivatives with enhanced anticancer properties .
Industrial Production Methods: Industrial production of colchicine derivatives often involves biotransformation processes. For instance, selected strains of Bacillus megaterium have been used to convert colchicinoids into their corresponding 3-O-glucosyl derivatives . This biotransformation approach is preferred due to its high selectivity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Colchicine derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of specific functional groups with others, such as amino acids.
Common Reagents and Conditions: Common reagents used in these reactions include sodium salts of amino acids, ethanol-water mixtures, and specific catalysts for regioselective transformations . Reaction conditions often involve heating and controlled pH environments to ensure high yields and selectivity.
Major Products: The major products formed from these reactions include colchicine derivatives with modified functional groups that exhibit enhanced biological activity and reduced toxicity .
Scientific Research Applications
Colchicine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as tools to study microtubule dynamics and polymerization processes.
Biology: Employed in cell biology to investigate cell division and mitosis.
Medicine: Developed as potential anticancer agents due to their ability to inhibit tubulin polymerization and disrupt cell division.
Industry: Utilized in plant breeding to induce polyploidy, resulting in larger and more robust plants.
Mechanism of Action
Colchicine derivatives exert their effects primarily by binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, leading to the disruption of cell division and mitosis . The inhibition of microtubule assembly also affects various cellular processes, including maintenance of cell shape, signaling, and intracellular transport . Additionally, colchicine derivatives modulate inflammatory pathways by inhibiting neutrophil chemotaxis and the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Colchicine derivatives are compared with other microtubule inhibitors such as vinblastine and paclitaxel. While all these compounds target tubulin, colchicine derivatives are unique in their ability to overcome multidrug resistance in cancer cells . Similar compounds include:
Vinblastine: Another microtubule inhibitor used in cancer therapy.
Paclitaxel: A widely used anticancer agent that stabilizes microtubules rather than inhibiting their polymerization.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO5S/c1-29-16-9-11-5-7-14(26-21(28)22(23,24)25)13-10-15(27)17(32-4)8-6-12(13)18(11)20(31-3)19(16)30-2/h6,8-10,14H,5,7H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNELBQZKXVASLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

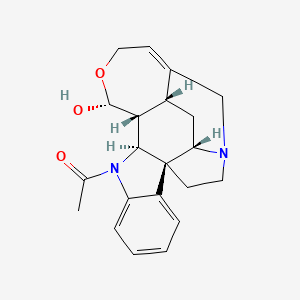
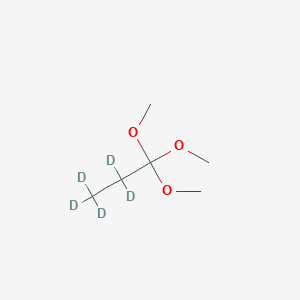
![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)


![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B12300042.png)
![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
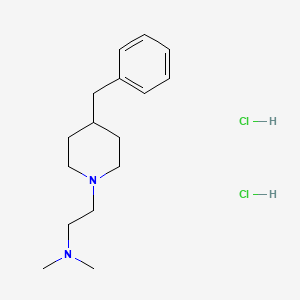
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)
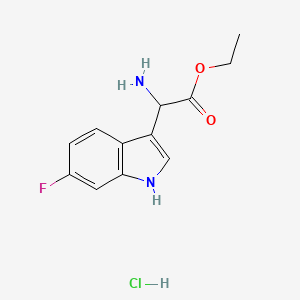
![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
